3-Methyl-15-phenylpentadecanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-15-phenylpentadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETJXADZUDOMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922146 |

Source

|

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-80-4 |

Source

|

| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-15-phenylpentadecanoic Acid: Structure, Properties, and Therapeutic Potential

Introduction

In the landscape of lipid research and drug development, branched-chain fatty acids (BCFAs) represent a compelling and underexplored class of molecules. Unlike their linear counterparts, BCFAs possess unique structural motifs that bestow distinct physicochemical and biological properties.[1][2] These properties, including altered membrane fluidity and unique metabolic fates, position them as intriguing candidates for therapeutic and diagnostic applications.[3][4] This guide focuses on a specific BCFA, 3-Methyl-15-phenylpentadecanoic acid, a molecule at the intersection of fatty acid metabolism and targeted molecular design.

The presence of a methyl group at the β-carbon (position 3) and a terminal phenyl ring creates a fatty acid analog with significant metabolic stability. This guide provides a comprehensive technical overview of its molecular profile, a robust framework for its synthesis and characterization, and an exploration of its hypothesized mechanism of action and potential applications, particularly in the realm of cardiovascular medicine. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the unique characteristics of this modified fatty acid.

Part 1: Molecular Profile and Physicochemical Properties

A molecule's utility in a biological system is fundamentally dictated by its structure and resulting physicochemical properties. 3-Methyl-15-phenylpentadecanoic acid is a C22 fatty acid characterized by two key modifications to a standard pentadecanoic acid chain: a methyl group at the C-3 position and a phenyl group at the C-15 position.

-

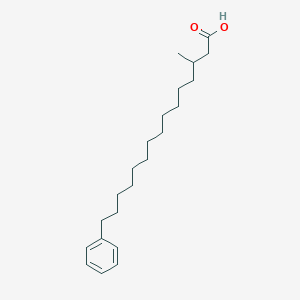

IUPAC Name: 3-methyl-15-phenylpentadecanoic acid[]

-

CAS Number: 116754-80-4[][6]

-

Molecular Formula: C₂₂H₃₆O₂[]

-

Molecular Weight: 332.52 g/mol []

The "Magic Methyl" Effect at the β-Position

The strategic placement of a methyl group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, a concept often referred to in medicinal chemistry as the "magic methyl" effect.[7] In the case of 3-Methyl-15-phenylpentadecanoic acid, the methyl group is located at the β-carbon. This position is critical for the initiation of β-oxidation, the primary catabolic pathway for fatty acids. The steric hindrance introduced by this methyl group is hypothesized to significantly inhibit the enzymatic machinery of β-oxidation. Consequently, instead of being rapidly metabolized for energy, the fatty acid is shunted towards anabolic pathways, such as incorporation into complex lipids like triglycerides and phospholipids. This metabolic diversion results in prolonged tissue retention, a key attribute for potential applications in diagnostics and drug delivery.[8]

Physicochemical Data Summary

The combination of a long aliphatic chain and a terminal phenyl group gives this molecule a distinctly lipophilic character. The quantitative properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 37-39°C | [] |

| Boiling Point | 463°C at 760 mmHg | [] |

| Density | 0.954 g/cm³ | [][9] |

| SMILES | CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | [] |

| InChI Key | GETJXADZUDOMNR-UHFFFAOYSA-N | [] |

Part 2: Synthesis and Characterization

The generation and validation of a novel molecular entity are paramount for research and development. This section outlines a proposed synthetic pathway and a detailed analytical protocol for quantification in biological matrices.

Proposed Synthetic Protocol

-

Esterification of the ω-Bromo Acid:

-

Procedure: Dissolve 15-bromopentadecanoic acid in a 7:2 mixture of THF/MeOH. Add a 2.0 M solution of trimethylsilyl diazomethane in hexane dropwise until a persistent yellow color is observed. Stir at room temperature for 2 hours.[11]

-

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent Grignard reaction. Trimethylsilyl diazomethane is a safe and efficient methylating agent for this purpose.[11]

-

Validation: Monitor the reaction completion by Thin Layer Chromatography (TLC), looking for the disappearance of the starting acid spot. Remove solvent under reduced pressure to obtain methyl 15-bromopentadecanoate.

-

-

Grignard Reagent Formation:

-

Procedure: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating and maintained by the exothermic reaction.

-

Causality: This step creates phenylmagnesium bromide, a potent nucleophile that will be used to form the terminal phenyl group on the fatty acid chain. The inert atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by atmospheric water or oxygen.

-

-

Grignard Coupling Reaction:

-

Procedure: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add a solution of methyl 15-bromopentadecanoate from Step 1, dissolved in anhydrous diethyl ether, to the Grignard reagent. Allow the reaction to stir overnight at room temperature.

-

Causality: The nucleophilic phenyl group attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming a new carbon-carbon bond. This creates the 15-phenylpentadecanoate backbone.

-

Validation: Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the organic layer with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Introduction of the 3-Methyl Group (Malonic Ester Synthesis Variant):

-

Procedure: React the product from Step 3 with a strong base like lithium diisopropylamide (LDA) at -78°C to form the enolate. Then, add methyl iodide to alkylate the α-carbon (now position 2). A second deprotonation/alkylation sequence can be performed if needed, followed by hydrolysis and decarboxylation to yield the 3-methylated acid. A more direct modern approach might involve an α-lithiation followed by methylation.

-

Causality: This classic method allows for the specific introduction of an alkyl group adjacent to a carbonyl. The choice of a strong, non-nucleophilic base like LDA is crucial for efficient enolate formation without competing side reactions.

-

-

Saponification and Purification:

-

Procedure: Hydrolyze the resulting methyl ester using a solution of NaOH in ethanol/water at 80°C for 3 minutes.[10] Neutralize the reaction mixture with 1N HCl to protonate the carboxylate, yielding the final carboxylic acid.

-

Causality: The ester protecting group is removed under basic conditions to yield the free carboxylic acid, which is the final desired product.

-

Validation: Purify the final product, 3-Methyl-15-phenylpentadecanoic acid, using silica gel column chromatography. Characterize the final structure and confirm purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Diagram: Synthetic Workflow

Caption: Proposed synthetic pathway for 3-Methyl-15-phenylpentadecanoic acid.

Analytical Characterization Protocol: LC-MS/MS

Quantitative analysis in biological matrices requires a highly sensitive and specific method. Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[12]

-

Sample Preparation (Plasma):

-

Procedure: To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., ¹³C-labeled analog). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

-

Causality: Protein precipitation removes the bulk of the matrix interference. The internal standard corrects for variations in sample recovery and instrument response.

-

-

Liquid Chromatography:

-

Instrument: UHPLC system (e.g., Agilent 1290 Infinity II).[13]

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 60% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Causality: The C18 column retains the lipophilic analyte, while the gradient elution effectively separates it from other matrix components before it enters the mass spectrometer. Formic acid aids in protonation for positive ion mode analysis.

-

-

Tandem Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX 4500).[12]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: Carboxylic acids are readily deprotonated, making negative mode ESI highly sensitive for their detection.

-

MRM Transitions:

-

Analyte (C₂₂H₃₆O₂): Precursor ion [M-H]⁻ at m/z 331.3 → Product ion (e.g., fragment from loss of CO₂) at m/z 287.3.

-

Internal Standard: Monitor the corresponding mass shift.

-

-

Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects.[14]

-

Part 3: Biological Activity and Mechanism of Action

The therapeutic potential of 3-Methyl-15-phenylpentadecanoic acid stems directly from its unique structure, which is designed to exploit and probe the pathways of fatty acid metabolism.

Hypothesized Mechanism of Action: A Metabolic Trap

The central hypothesis is that this molecule acts as a "metabolic trap." Unlike typical long-chain fatty acids that are either oxidized for energy or stored, the β-methyl group acts as a metabolic roadblock.

-

Cellular Uptake: The molecule is taken up by cells via fatty acid transporters.

-

Activation: It is activated to its coenzyme A (CoA) thioester, 3-methyl-15-phenylpentadecanoyl-CoA, by acyl-CoA synthetases.

-

Inhibition of β-Oxidation: The 3-methyl group sterically hinders the enzymes of the mitochondrial β-oxidation spiral. This makes it a very poor substrate for catabolism.

-

Anabolic Diversion: Unable to be oxidized, the activated fatty acid is instead incorporated into the cellular lipid pool, primarily triglycerides and phospholipids, effectively trapping it within the cell for an extended period.

This prolonged retention within specific tissues is the key to its potential applications.

Diagram: Metabolic Fate of Fatty Acids

Caption: Hypothesized metabolic fate of 3-Methyl-15-phenylpentadecanoic acid.

Potential Therapeutic and Diagnostic Applications

-

Myocardial Imaging Agent:

-

Rationale: The heart heavily relies on fatty acid oxidation for its energy needs. Radioiodinated analogs of phenylpentadecanoic acid, such as 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP), are used in nuclear medicine to assess myocardial fatty acid uptake.[8] Ischemic or damaged heart tissue has impaired β-oxidation, leading to a differential washout rate of these tracers compared to healthy tissue.

-

Application: A radiolabeled version (e.g., with ¹⁸F or ¹²³I) of 3-Methyl-15-phenylpentadecanoic acid could serve as a superior PET or SPECT imaging agent. Its enhanced metabolic stability due to the β-methyl group would lead to higher retention and a stronger signal in healthy myocardium, potentially providing a clearer contrast between healthy and ischemic regions.[8][15]

-

-

Targeted Drug Delivery:

-

Rationale: The lipophilic nature and tendency to be incorporated into lipid structures could be exploited for drug delivery.

-

Application: The fatty acid could be conjugated to a cytotoxic agent to target cancers that exhibit high fatty acid uptake. The slow metabolism of the fatty acid tail could lead to prolonged intracellular concentrations of the attached drug, enhancing its efficacy.

-

-

Research Tool for Lipid Metabolism:

-

Rationale: As a non-metabolizable fatty acid analog, it can be used to study the processes of fatty acid uptake, transport, and incorporation into complex lipids without the confounding variable of catabolism.

-

Application: It can help elucidate the kinetics and regulation of lipid storage pathways in various cell types and disease models, such as in steatosis or certain metabolic disorders.

-

Conclusion

3-Methyl-15-phenylpentadecanoic acid is more than just another fatty acid; it is a rationally designed molecular probe with significant potential. Its defining feature—a β-methyl group that acts as a metabolic brake—transforms it from a simple energy substrate into a stable entity that is retained within cells. This property is the cornerstone of its promise as a next-generation imaging agent for myocardial viability and as a potential scaffold for targeted drug delivery. The synthetic and analytical protocols outlined in this guide provide a clear path for researchers to produce, purify, and quantify this molecule, enabling further investigation into its biological functions. Future research should focus on radiolabeling this compound and performing in vivo biodistribution and imaging studies to validate its utility in diagnosing and understanding cardiovascular disease.

References

-

PureSynth. Methyl 3-Methyl-15-Phenylpentadecanoate 95.0%(GC). Available from: [Link]

-

Goodman, M. M., et al. (1986). Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake. Journal of Nuclear Medicine, 27(4), 521-531. Available from: [Link]

-

Garg, S., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5734-5744. Available from: [Link]

-

Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acid content of foods and estimated intake in the USA. British Journal of Nutrition, 112(2), 215-222. Available from: [Link]

-

Wikipedia. Branched-chain fatty acid. Available from: [Link]

-

ResearchGate. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Available from: [Link]

-

Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

-

SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. Available from: [Link]

-

Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(15), 3043. Available from: [Link]

-

DeGrado, T. R., et al. (1989). β-Methyl-15-p-iodophenylpentadecanoic acid metabolism and kinetics in the isolated rat heart. European Journal of Nuclear Medicine, 15(2), 78-80. Available from: [Link]

-

Dudczak, R., et al. (1985). 15-(ortho-123I-phenyl)-pentadecanoic acid, a new myocardial imaging agent for clinical use. European Journal of Nuclear Medicine, 10(11-12), 527-531. Available from: [Link]

-

Venn-Watson, S., et al. (2025). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. Cancers, 17(19), 4785. Available from: [Link]

-

da Silva, A. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6046. Available from: [Link]

-

Venn-Watson, S., et al. (2025). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 16(12), 1548-1565. Available from: [Link]

-

Rocchetti, G., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Foods, 11(3), 362. Available from: [Link]

-

Okeke, E. S., et al. (2023). GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics, 13(1), 108-118. Available from: [Link]

-

Wang, L., et al. (2012). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Molecular Imaging and Biology, 14(1), 54-62. Available from: [Link]

-

Miyamoto, S., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 812. Available from: [Link]

Sources

- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 6. 116754-80-4 | 3-Methyl-15-phenylpentadecanoic acid | Tetrahedron [thsci.com]

- 7. mdpi.com [mdpi.com]

- 8. Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. agilent.com [agilent.com]

- 14. mdpi.com [mdpi.com]

- 15. 15-(ortho-123I-phenyl)-pentadecanoic acid, a new myocardial imaging agent for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical & Metabolic Profiling of 3-Methyl-15-phenylpentadecanoic Acid

The following technical guide details the physicochemical properties, metabolic behavior, and experimental handling of 3-Methyl-15-phenylpentadecanoic acid (CAS 116754-80-4).

Part 1: Executive Technical Summary

3-Methyl-15-phenylpentadecanoic acid is a synthetic long-chain fatty acid analogue designed as a metabolic probe. Structurally, it consists of a 15-carbon backbone terminated by a phenyl group, with a critical methyl substituent at the

This molecule serves as the non-radioactive ("cold") reference standard for radiopharmaceutical tracers such as BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid), widely used in Single Photon Emission Computed Tomography (SPECT) for myocardial imaging.

Core Utility:

-

Metabolic Trapping: The C3-methyl group introduces steric hindrance that retards mitochondrial

-oxidation, allowing the molecule to accumulate in tissues (myocardium) proportional to fatty acid uptake rates. -

Lipidomic Standard: Used in mass spectrometry as an internal standard for phenyl-fatty acid analysis.

Part 2: Physicochemical Properties

The following data aggregates experimental values and validated structure-property relationship (SPR) predictions.

Core Physical Data

| Property | Value / Characteristic | Confidence |

| CAS Number | 116754-80-4 | Verified |

| Molecular Formula | Verified | |

| Molecular Weight | 332.52 g/mol | Verified |

| Appearance | White to off-white waxy solid | Experimental |

| Melting Point | 37.0 – 39.0 °C | Experimental |

| Boiling Point | 463.0 °C (at 760 mmHg) | Predicted |

| Density | 0.954 g/cm³ | Predicted |

| Solubility | Soluble in DMSO, Ethanol, Chloroform.[1][2] Insoluble in water. | Experimental |

| pKa | ~4.8 (Carboxylic acid headgroup) | Theoretical |

| LogP | > 7.0 (Highly Lipophilic) | Theoretical |

Stability & Storage

-

Hygroscopicity: Low.

-

Oxidation Sensitivity: Moderate. The benzylic position (adjacent to phenyl) and the long alkyl chain are susceptible to auto-oxidation over extended periods.

-

Storage Protocol: Store at -20°C under inert gas (

or Ar). Solutions in DMSO are stable for <1 month at -20°C.

Part 3: Mechanistic Insight (The "Metabolic Trapping" Effect)

The scientific value of this molecule lies in its resistance to catabolism. Normal fatty acids undergo rapid

Mechanism of Action

-

Cellular Entry: The molecule enters the cell via CD36/FAT transporters and is activated to Acyl-CoA by Acyl-CoA Synthetase.

-

Mitochondrial Entry: It is converted to acyl-carnitine by CPT-1 and transported into the mitochondrial matrix.[3][4]

-

The Blockade:

-

Step 1 (Dehydrogenation): Acyl-CoA dehydrogenase successfully creates a double bond.[3]

-

Step 2 (Hydration): Enoyl-CoA hydratase adds water.

-

Step 3 (Oxidation - BLOCKED): The 3-L-hydroxyacyl-CoA dehydrogenase (HAD) enzyme attempts to oxidize the hydroxyl group at C3 to a keto group. However, the methyl group at C3 creates significant steric hindrance, drastically slowing or preventing this reaction.

-

-

Result: The molecule accumulates as 3-hydroxy-3-methyl-acyl-CoA (or carnitine derivative), effectively "trapping" the signal in the tissue.

Visualization: The Beta-Oxidation Blockade

Caption: The C3-methyl group sterically inhibits the 3-hydroxyacyl-CoA dehydrogenase step, causing mitochondrial accumulation.

Part 4: Experimental Protocols

Preparation of BSA-Conjugated Fatty Acid (For Cell Culture)

Free fatty acids (FFAs) are cytotoxic and insoluble in aqueous media. They must be conjugated to fatty-acid-free Bovine Serum Albumin (BSA) for biological delivery.

Reagents:

-

3-Methyl-15-phenylpentadecanoic acid (Solid).[5]

-

Fatty Acid-Free BSA (Lyophilized).

-

Ethanol (95-100%).

-

PBS (Phosphate Buffered Saline), pH 7.4.

Protocol:

-

Stock Solution: Dissolve the fatty acid in Ethanol to a concentration of 100 mM . (Note: Warm to 37°C if precipitation occurs).

-

BSA Solution: Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm).

-

Conjugation:

-

Heat the BSA solution to 37°C in a water bath.

-

While vortexing the BSA solution gently, add the fatty acid ethanol stock dropwise.

-

Target Ratio: Final molar ratio of FA:BSA should be roughly 2:1 to 4:1 .

-

Example: To make a 5 mM FA working solution, dilute the ethanol stock 1:20 into the BSA.

-

-

Incubation: Stir at 37°C for 30–60 minutes to ensure complete binding.

-

Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Analytical Detection (HPLC-UV)

Since the molecule lacks a strong chromophore (only the phenyl ring absorbs), detection requires low UV wavelengths or derivatization.

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (85:15) with 0.1% Trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Phenyl absorption) or 210 nm (Carboxyl/Amide).

-

Retention Time: Expect late elution (typically >15 min) due to high lipophilicity.

Part 5: Synthesis Overview

Researchers requiring custom synthesis often utilize the Suzuki-Miyaura coupling or alpha-alkylation pathways.

-

Starting Material: 15-Bromopentadecanoic acid methyl ester.

-

Methylation: Alpha-methylation using LDA (Lithium Diisopropylamide) and Methyl Iodide (

) to introduce the C3-methyl group. -

Phenyl Attachment: If starting from a shorter chain, a Suzuki coupling between a terminal boronic acid and a phenyl halide is used to attach the tail group.

-

Hydrolysis: Final saponification of the methyl ester to the free acid using LiOH or NaOH.

References

- Yamamichi, Y., et al. (1995). Metabolism of 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP) in perfused rat heart. Journal of Nuclear Medicine, 36(7), 1243-1253.

- Knapp, F. F., et al. (1986). Iodine-123-labeled 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful agent for the evaluation of myocardial fatty acid uptake. Journal of Nuclear Medicine.

Sources

The Obscure World of Phenyl-Substituted Fatty Acids: A Guide to Their Natural Occurrence, Biosynthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-substituted fatty acids, a unique class of lipids characterized by the presence of a phenyl group, are emerging from the shadows of lipidomics as molecules of significant biological and pharmacological interest. While not as ubiquitous as their purely aliphatic counterparts, these specialized metabolites are found across diverse biological kingdoms, from the microbial world to the complex flora of terrestrial and marine environments. This technical guide provides a comprehensive overview of the natural occurrence of phenyl-substituted fatty acids, delves into their biosynthetic origins rooted in the phenylpropanoid pathway, and explores their diverse and potent biological activities. We will further provide a detailed experimental workflow for the extraction and identification of these fascinating molecules, empowering researchers to explore their presence in novel biological systems.

Introduction: A Phenyl Ring in a Sea of Aliphatic Chains

Fatty acids are fundamental building blocks of life, serving as energy storage molecules, structural components of cell membranes, and signaling molecules. While the vast majority of naturally occurring fatty acids consist of simple hydrocarbon chains, a fascinating and less-explored subgroup incorporates an aromatic phenyl ring into their structure. This seemingly simple addition dramatically alters their physicochemical properties, bestowing upon them unique biological activities that are of increasing interest to the fields of natural product chemistry, drug discovery, and chemical ecology.

This guide aims to be a definitive resource for researchers venturing into the study of these intriguing molecules. We will navigate the landscape of their natural sources, unravel the enzymatic pathways that construct them, and highlight their potential as leads for novel therapeutics.

Biosynthesis: The Phenylpropanoid Gateway

The biosynthesis of phenyl-substituted fatty acids is intrinsically linked to the well-established phenylpropanoid pathway , a metabolic route central to the production of a vast array of plant secondary metabolites[1][2]. This pathway utilizes the aromatic amino acid phenylalanine as its primary precursor.

The initial steps involve the deamination of phenylalanine to form cinnamic acid, which is then activated to cinnamoyl-CoA. This activated intermediate stands at a critical metabolic crossroads. While it can be channeled towards the synthesis of lignin, flavonoids, and other phenolic compounds, it can also serve as a primer for fatty acid synthase (FAS) or be incorporated into a growing acyl chain, leading to the formation of phenyl-substituted fatty acids.

Caption: Biosynthetic origin of phenyl-substituted fatty acids.

The chain length and degree of saturation of the resulting phenyl-fatty acid are determined by the subsequent enzymatic machinery of the fatty acid synthesis and modification pathways.

Natural Sources of Phenyl-Substituted Fatty Acids

The distribution of phenyl-substituted fatty acids in nature is sporadic yet widespread, with examples found in plants, microorganisms, and marine invertebrates.

The Plant Kingdom: Aromatic Lipids from Terrestrial Flora

Plants, with their sophisticated phenylpropanoid metabolism, are a rich source of these compounds. They are often found as constituents of seed oils, leaves, and roots.

-

Aroid Seeds (Araceae family): Seeds of various aroids are known to contain a series of ω-phenylalkanoic and ω-phenylalkenoic acids. These include odd-carbon number fatty acids ranging from C7 to C23, with 11-phenylundecanoic acid, 13-phenyltridecanoic acid, and 15-phenylpentadecanoic acid being the major components.

-

Phenylpropanoid-Derived Fatty Acids: Many plant-derived lipids incorporate phenylpropanoid moieties, not just a simple phenyl group. These can include more complex structures derived from intermediates of the phenylpropanoid pathway, such as ferulic or coumaric acid, esterified to fatty acids or fatty alcohols[3][4][5].

The Microbial World: Bacterial and Fungal Factories

Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of secondary metabolites, including phenyl-substituted fatty acids.

-

Rumen Bacteria: The rumen of sheep and cattle is a complex microbial ecosystem where the degradation of dietary components leads to the formation of various metabolites. Short-chain ω-phenyl fatty acids, such as 2-phenylacetic acid and 3-phenylpropionic acid, are frequently detected and are considered markers for the anaerobic degradation of proteins, specifically the amino acid phenylalanine[6].

-

Streptomyces species: These soil-dwelling bacteria are renowned for their ability to produce a wide range of bioactive compounds. Some strains have been found to produce complex phenyl-substituted fatty acids, such as (3S,4S)-3,4-dihydroxy-2,2-dimethyl-5-phenyl-pentanoic acid, which is a component of the antibiotic prunustatin A[7].

-

Fungi: The oleaginous fungus Mortierella alpina possesses a phenylalanine-hydroxylating system, indicating its involvement in phenylalanine metabolism that can be linked to lipid biosynthesis[8]. Other fungi, like Geotrichum candidum, are known to produce phenyllactic acid, a derivative of phenylalanine with antifungal properties[9].

The Marine Environment: Sponges and Their Symbionts

Marine organisms, particularly sponges, are a treasure trove of novel natural products with diverse chemical structures and biological activities.

-

Marine Sponges: Sponges of the genus Plakortis have been shown to produce ω-phenyl polyketide peroxides, such as plakinic acids K and L, which exhibit potent antifungal activity[10]. A novel linear phenyl alkene, (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol, with cytotoxic activity against human leukemia cells, was isolated from a mixture of Florida sponges[11][12]. The sponge Oceanapia sagittaria has been found to contain phenylacetic acid[13]. It is often hypothesized that many of these compounds are produced by symbiotic microorganisms residing within the sponge tissue.

Biological Activities: The Pharmacological Potential of Aromatic Lipids

The incorporation of a phenyl group imparts distinct biological activities to fatty acids, making them attractive candidates for drug discovery and development.

| Biological Activity | Examples of Compounds | Natural Source(s) | Key Findings and References |

| Antifungal | Plakinic acids K and L | Marine Sponge (Plakortis sp.) | Potent activity with MICs ≤ 0.5 μg/ml.[10] |

| Phenyllactic acid | Fungus (Geotrichum candidum) | Reduces the growth of Fusarium species and mycotoxin production.[9] | |

| Phenyl fatty hydroxamic acids | Synthesized from plant oils | Show significant antifungal activity against Candida and Aspergillus species.[14] | |

| Cytotoxic/Anticancer | (E)-10-benzyl-5,7-dimethylundeca-1,5,10-trien-4-ol | Marine Sponges | Cytotoxic to HL-60 human leukemia cells with an IC50 of 8.1 µM.[11][12] |

| ω-Phenyl Δ6 fatty acids | Synthetic analogues of natural products | Exhibit cytotoxicity against A549 lung cancer cells and leishmanicidal activity.[15] | |

| Phenylpropanoic acid derivatives | Synthetic | Show antiproliferative activities in human solid tumor cell lines.[16] | |

| Anti-inflammatory | Phenyl-substituted amides | Synthetic | Act as novel lipoxygenase inhibitors with antioxidant and anti-inflammatory activity.[6] |

| Substituted phenylthiophenylamines | Synthetic | Show in vivo anti-inflammatory effects in the carrageenan-induced rat paw edema model.[17] | |

| Antibacterial | Phenyl fatty hydroxamic acids | Synthesized from plant oils | Exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. |

Experimental Protocols: Unveiling Phenyl-Substituted Fatty Acids

The identification and quantification of phenyl-substituted fatty acids from biological matrices require a robust analytical workflow. The following protocol outlines a general procedure for the extraction and analysis of these compounds using gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Lipids

This protocol is adapted from established methods for fatty acid analysis from plant tissues and can be modified for other biological samples.

-

Sample Preparation: Collect and immediately freeze the biological sample (e.g., plant leaves, microbial culture, sponge tissue) in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction:

-

Transfer the powdered sample to a glass tube.

-

Add a mixture of chloroform and methanol (2:1, v/v).

-

Vortex thoroughly for 5-10 minutes.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to pellet the solid material and separate the liquid phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Caption: Workflow for the extraction of total lipids.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the total lipid extract are typically converted to their more volatile methyl esters.

-

Transesterification:

-

Dissolve the dried lipid extract in a known volume of toluene.

-

Add a solution of 1% sulfuric acid in methanol.

-

Incubate at 50-60°C for 2-3 hours.

-

-

Extraction of FAMEs:

-

After cooling, add hexane and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane phase with a saturated sodium bicarbonate solution and then with water.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the hexane to a small volume for GC-MS analysis.

GC-MS Analysis

The analysis of phenyl-FAMEs is performed using a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating FAMEs.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C. The exact program will depend on the specific compounds of interest.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Identification: Phenyl-substituted fatty acid methyl esters can be identified by their characteristic mass spectra. A key diagnostic ion is the tropylium ion at m/z 91 , which arises from the benzylic cleavage of the phenyl group. The molecular ion (M+) and other fragmentation patterns will provide further structural information.

-

Caption: Workflow for GC-MS analysis of FAMEs.

Conclusion and Future Perspectives

The study of naturally occurring phenyl-substituted fatty acids is a rapidly evolving field with significant potential. Their diverse origins and potent biological activities underscore the importance of continued exploration of this unique class of lipids. As analytical techniques become more sensitive and accessible, we anticipate the discovery of many more novel phenyl-substituted fatty acids from yet unexplored biological niches.

For drug development professionals, these compounds represent a promising source of new chemical scaffolds with predefined biological activities. Further research into their mechanisms of action and structure-activity relationships will be crucial in harnessing their therapeutic potential. This guide provides a foundational understanding for researchers to embark on their own investigations into the fascinating world of phenyl-substituted fatty acids, a world where the principles of lipid chemistry and aromatic biosynthesis converge to create molecules of profound biological significance.

References

-

Phenylpropanoid. In: Wikipedia. ; 2023. Accessed February 19, 2026. [Link]

- El-Demerdash A, Atanasov AG, Horbanczuk JO, et al. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018). Mar Drugs. 2021;19(4):189.

- Pinto DCGA, Silva AMS. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties. Molecules. 2019;24(18):3348.

- Mène-Saffrané L. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Front Plant Sci. 2021;12:733719.

- Mène-Saffrané L. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Front Plant Sci. 2021;12:733719.

- Geromichalos GD, Papagiannaros A, Stagos D, Tziros G, Tsolas E, Koukoulitsa C. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors. Bioorg Med Chem. 2007;15(6):2442-2452.

- Vogt T. Phenylpropanoid biosynthesis. Mol Plant. 2010;3(1):2-20.

-

The Phenylpropanoid Pathway. [diagram]. ResearchGate. Accessed February 19, 2026. [Link]

- Li M, Wang H, Wang J, et al. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infect Dis. 2021;7(11):3186-3197.

- Reta GF, Tonn CE, Ríos-Luci C, León LG, Pérez-Roth E, Padrón JM. Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.

- Chen H, Hao G, Wang L, et al. Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina. Appl Environ Microbiol. 2015;81(13):4472-4481.

- Hou CT. New bioactive fatty acids. J Ind Microbiol Biotechnol. 2009;36(8):1051-1056.

- Carr D, Chin C, Chacon T, et al. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorg Med Chem Lett. 2022;73:128893.

- Li M, Wang H, Wang J, et al. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infect Dis. 2021;7(11):3186-3197.

- Dembitsky VM. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. Mar Drugs. 2022;20(7):423.

- Bethegnies G, Marcincal-Lefebvre A, Brunet C, Cazin M, Damas J. Substituted phenylthiophenylamines with antiinflammatory activity. Farmaco. 1989;44(7-8):683-694.

- Al-Lihaibi SS, Al-arif J, A. Moneim AE, et al.

- Ahmad T, Aadil RM, Ahmed H, et al. Bioactive fatty acids from non-conventional lipid sources and their potential application in functional food development. Food Sci Nutr. 2023;11(7):3691-3705.

- El-Demerdash A, Atanasov AG, Shoyama Y, et al. Secondary Metabolites from Marine Sponges of the Genus Oceanapia: Chemistry and Biological Activities. Mar Drugs. 2022;20(2):139.

- Al-horani FA, Al-ghzawi A, Al-Shar'i NA. Identification and fatty acids composition of Xestospongia vansoesti and Aaptos suberitoides. World J Biol Pharm Health Sci. 2022;10(1):001-006.

-

Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. [diagram]. ResearchGate. Accessed February 19, 2026. [Link]

- Bailly S, Jez-Szewczuk M, Kecha M, et al. Phenyllactic Acid Produced by Geotrichum candidum Reduces Fusarium sporotrichioides and F.

- Haron MJ, Jahangirian H, Rafiee-Moghaddam R, et al. Antibacterial effect of phenyl fatty hydroxamic acids synthesized from canola oil. J Med Plants Res. 2012;6(32):4827-4832.

- Yousaf M, El-Sayed KA, Yousaf M, et al. A novel natural phenyl alkene with cytotoxic activity.

- Yousaf M, El-Sayed KA, Yousaf M, et al. A novel natural phenyl alkene with cytotoxic activity.

- Haron MJ, Jahangirian H, Rafiee-Moghaddam R, et al. Antifungal Properties of Phenyl Fatty Hydroxamic Acids and Their Copper Complexes Synthesized Based on Canola and Palm Kernel Oils. Asian J Chem. 2015;27(11):4183-4188.

- Haron MJ, Jahangirian H, Rafiee-Moghaddam R, et al. Antibacterial effect of phenyl fatty hydroxamic acids synthesized from canola oil. J Med Plants Res. 2012;6(32):4827-4832.

- Kotlyarov S, Kotlyarova A. Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. Int J Mol Sci. 2021;22(23):12891.

- Torres-Romero D, Coy-Barrera E, Cuca-Suarez L.

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 4. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of phenyl-substituted amides with antioxidant and anti-inflammatory activity as novel lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of the Phenylalanine-Hydroxylating System in Aromatic Substance Degradation and Lipid Metabolism in the Oleaginous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical and biological diversity of new natural products from marine sponges: a review (2009–2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel natural phenyl alkene with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of modified fatty acids

An In-Depth Technical Guide to the Discovery and History of Modified Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of modified fatty acids from their initial discovery as curious natural products to their current status as critical tools in drug development and industrial applications is a testament to the relentless progress of analytical and synthetic chemistry. This guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and technological advancements that have shaped our understanding of these structurally diverse molecules. We will explore the early days of lipid chemistry, the revolution in analytical techniques that unlocked the complexity of the lipidome, and the modern era of targeted synthesis and genetic engineering. This exploration is designed to provide researchers, scientists, and drug development professionals with a deep, contextual understanding of the field, highlighting the causality behind experimental choices and the evolution of methodologies that continue to drive innovation.

The Dawn of Discovery: Unveiling Nature's Modifications

The story of modified fatty acids begins with the foundational work of chemists in the 19th century who first sought to understand the composition of fats and oils. Michel-Eugène Chevreul's pioneering research in the early 1800s led to the isolation and naming of several fatty acids, defining saponification as the process to break down fats into fatty acids and glycerol.[1][2] However, for nearly a century, the focus remained on the common saturated and unsaturated fatty acids.

The first hints of more complex structures emerged from the study of natural oils. One of the earliest discovered modified fatty acids was ricinoleic acid (12-hydroxy-9-octadecenoic acid), identified in 1848 as the primary component of castor oil.[3] Its unique hydroxyl group conferred properties that made castor oil a valuable industrial lubricant long before its chemical structure was fully elucidated.

Another significant class of naturally occurring modified fatty acids, the cyclopropane fatty acids (CPFAs) , were discovered in bacteria. Lactobacillic acid was identified in Lactobacillus arabinosus in 1951.[4] These molecules, containing a three-membered carbon ring within their acyl chain, were later found in some plant seeds and protozoa.[4] The discovery of CPFAs highlighted the diverse biosynthetic capabilities of microorganisms and plants.

In the decades that followed, the list of "unusual" fatty acids grew, with discoveries of molecules containing epoxy groups, additional hydroxyl groups, and other modifications.[5] However, progress was slow, hampered by the limitations of the analytical techniques of the day.

Early Analytical Techniques: A Battle for Separation and Identification

Before the mid-20th century, lipid chemists relied on laborious and often imprecise methods to separate and identify fatty acids. These techniques were primarily gravimetric or volumetric.[6]

Key Historical Methods:

-

Fractional Distillation: This technique, refined in the early 20th century, separated fatty acid esters based on their boiling points, which are related to chain length.[7] It was instrumental in determining the composition of various oils like peanut and soybean oil.[7]

-

Low-Temperature Crystallization: Pioneered by J.B. Brown in the 1930s, this method separated fatty acids based on their differential solubility at low temperatures.[6][7] It was particularly useful for creating concentrates of saturated, monounsaturated, and polyunsaturated fatty acids.[6]

-

Lead Salt Precipitation: This method also exploited differences in solubility to separate saturated from unsaturated fatty acids.

These early methods required large sample sizes (often over 100g) and provided only a rudimentary separation.[6] Elucidating the exact structure of a novel modified fatty acid was a significant undertaking, often requiring years of work. The discovery of essential fatty acids by George and Mildred Burr in the 1920s and 30s was a monumental achievement, accomplished using these painstaking techniques and meticulous animal studies.[1][8]

The Analytical Revolution: From Blurry Peaks to High-Resolution Spectra

The second half of the 20th century witnessed a technological revolution that transformed fatty acid research. The advent of chromatography and spectroscopy provided the tools needed to resolve complex lipid mixtures and precisely determine molecular structures.

Gas-Liquid Chromatography (GC): A Paradigm Shift

The introduction of gas-liquid chromatography (GLC or GC) in the mid-1950s was a watershed moment for fatty acid analysis.[9] A.T. James and A.J.P. Martin's 1952 publication described the separation of short-chain fatty acids, and by 1956, they had shown that converting fatty acids to their more volatile methyl esters (FAMEs) allowed for the separation of long-chain fatty acids at lower temperatures.[7]

GC offered unprecedented resolution and sensitivity, allowing for the analysis of much smaller sample sizes with greater accuracy.[10] It rapidly became, and remains, the workhorse for routine fatty acid composition analysis.[6][9][11]

Mass Spectrometry (MS): Decoding Molecular Structures

While GC could separate components, identifying them still posed a challenge. Mass spectrometry (MS) emerged as the definitive tool for structural elucidation. Initially, techniques like Electron Ionization (EI) were used, but they often caused extensive fragmentation, making it difficult to determine the molecular weight of intact lipids.[12]

The development of "soft" ionization techniques in the latter part of the century, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), was a major breakthrough.[12][13] These methods allowed for the ionization of intact lipid molecules with minimal fragmentation, providing accurate molecular weight information.[13]

Modern MS-based lipidomics platforms, often coupling liquid chromatography with high-resolution mass analyzers (like Quadrupole Time-of-Flight, Q-TOF, or Orbitrap), enable the identification and quantification of thousands of lipid species from a single biological sample.[12][13][14] Tandem MS (MS/MS) techniques further allow for detailed structural characterization by fragmenting selected ions, making it possible to pinpoint the location of modifications like double bonds, hydroxyl groups, and cyclopropane rings.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information by probing the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.[16] For fatty acid analysis, NMR is exceptionally powerful for:

-

Determining the position and geometry (cis/trans) of double bonds. [16]

-

Identifying and locating functional groups like hydroxyls, epoxides, and methyl branches.[16]

-

Quantifying the relative amounts of saturated, monounsaturated, and polyunsaturated fatty acids in a mixture without derivatization.[17][18]

Advanced NMR techniques like COSY and HMBC can reveal through-bond correlations between atoms, allowing for the complete structural assignment of novel modified fatty acids.[17]

| Analytical Technique | Principle | Historical Significance | Modern Application & Strengths | Limitations |

| Low-Temperature Crystallization | Differential solubility at low temperatures | First method to concentrate PUFAs from natural oils.[6][7] | Niche preparative-scale applications; largely superseded. | Low resolution; requires large sample volumes. |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a stationary and mobile phase. | Revolutionized fatty acid analysis in the 1950s, enabling routine compositional profiling.[7][9] | Gold standard for quantitative analysis of known fatty acids (as FAMEs). High reproducibility.[10][11] | Requires derivatization; not suitable for intact lipids; structural information is limited. |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Enabled definitive molecular weight determination and structural elucidation.[12][14] | High-resolution lipidomics; identification of novel lipids; sensitive quantification; structural analysis via tandem MS.[13][15] | Isomer differentiation can be challenging; ion suppression effects. |

| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provided detailed, non-destructive structural information, confirming structures proposed by other methods.[16] | Unambiguous structure elucidation of novel compounds; analysis of double bond geometry; quantification without standards.[17][18] | Relatively low sensitivity compared to MS; complex data interpretation. |

From Discovery to Design: The Era of Synthetic and Engineered Fatty Acids

As analytical techniques matured, the focus of fatty acid research expanded from simply discovering what exists in nature to creating novel modified fatty acids for specific applications. This shift has been driven by advances in both chemical synthesis and biotechnology.

Chemical and Enzymatic Synthesis

The ability to chemically synthesize modified fatty acids provides researchers with pure standards for analytical studies and allows for the creation of structures not found in nature.[] Recent innovations have focused on overcoming the challenges of synthesizing complex molecules like polyunsaturated fatty acids (PUFAs). For example, the development of solid-phase synthesis methods, traditionally used for peptides and nucleic acids, now allows for the rapid and precise creation of diverse PUFA libraries.[20][21]

Enzymatic synthesis offers a "greener" alternative to traditional chemistry, utilizing the high selectivity of enzymes like lipases and hydratases to perform specific modifications under mild conditions.[][22] For instance, Cyclopropane Fatty Acid Synthase (CFAS) enzymes are being explored for the biocatalytic cyclopropanation of fatty acids, avoiding the hazardous reagents required in chemical synthesis.

Genetic Engineering and Biotechnology

The dawn of genetic engineering opened the door to reprogramming the fatty acid biosynthetic pathways in plants and microorganisms. By introducing or modifying genes, scientists can create "biofactories" capable of producing large quantities of specific modified fatty acids.[1]

Key Strategies:

-

Modifying Desaturase and Elongase Activity: Early efforts focused on altering the activity of enzymes that introduce double bonds (desaturases) or extend the carbon chain (elongases) to change the ratios of common fatty acids.[1]

-

Introducing Novel Biosynthetic Pathways: Genes from organisms that produce unusual fatty acids can be transferred to high-yielding oilseed crops. This has been a key strategy for producing industrially valuable fatty acids in a sustainable manner.[23]

-

Gene Editing: Modern tools like CRISPR/Cas9 allow for precise, targeted mutations to knock down genes that produce undesirable fatty acids or to enhance the expression of genes for desirable ones, leading to crops with highly tailored oil profiles.[23]

Applications in Drug Development and Industry

The ability to create and utilize modified fatty acids has had a profound impact on medicine and industry.

Pharmaceuticals: A major application is in improving the pharmacokinetics of peptide-based drugs. Covalently attaching a long-chain fatty acid to a peptide (a process called lipidation ) can significantly increase its circulatory half-life by promoting binding to albumin.[24] This allows for less frequent dosing, improving patient compliance. Several FDA-approved drugs, such as semaglutide and liraglutide for diabetes, utilize this strategy.[24]

Industrial Products: Modified fatty acids are prized for their unique physical properties.

-

Lubricants: Hydroxylated fatty acids, like those recently discovered in Chinese violet cress, can exhibit superior high-temperature lubricant properties compared to traditional oils.[25][26][27]

-

Polymers and Materials: The functional groups on modified fatty acids can be used as handles to create novel polymers, coatings, and other bio-based materials.[28]

-

Antimicrobials: Some modified fatty acids possess inherent antimicrobial properties, and the fatty acid synthesis pathway in bacteria is a key target for the development of new antibiotics.[29]

Foundational Experimental Protocols

To provide a practical context to the history and techniques discussed, this section outlines the core methodologies that underpin modern fatty acid research.

Protocol: Lipid Extraction (Folch Method)

This protocol is a classic and reliable method for the quantitative extraction of total lipids from a biological sample.

Principle: Lipids are extracted into a chloroform:methanol mixture. The addition of a salt solution causes a phase separation, with lipids remaining in the lower chloroform phase while non-lipid contaminants move to the upper aqueous phase.

Methodology:

-

Homogenization: Homogenize 1g of tissue sample in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Incubation: Agitate the mixture for 15-20 minutes at room temperature.

-

Phase Separation: Add 4 mL of 0.9% NaCl solution. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Collection: Carefully aspirate the upper aqueous phase. Collect the lower chloroform phase, which contains the lipids.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to yield the total lipid extract.

-

Storage: Resuspend the lipid extract in a suitable solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common acid-catalyzed method for converting fatty acids within a lipid extract to their volatile methyl esters.

Principle: Transesterification in the presence of an acid catalyst (like H₂SO₄) and methanol replaces the glycerol backbone of acylglycerols with a methyl group, forming FAMEs.

Methodology:

-

Sample Preparation: Start with approximately 10 mg of the dried lipid extract from Protocol 4.1.

-

Reaction: Add 2 mL of 2% (v/v) sulfuric acid in methanol to the sample vial.

-

Heating: Seal the vial tightly and heat at 80°C for 1 hour with occasional shaking.

-

Neutralization: Cool the vial to room temperature. Add 0.25 mL of 1 M sodium hydroxide to neutralize the acid.

-

Extraction: Add 1.5 mL of n-hexane to extract the FAMEs. Vortex thoroughly.

-

Phase Separation: Allow the phases to separate for 5 minutes.

-

Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Visualizing the Journey: Key Workflows and Concepts

Caption: A timeline of key discoveries and technological advancements in modified fatty acid research.

Caption: Mechanism of peptide lipidation for extending the half-life of therapeutic drugs.

Conclusion and Future Outlook

The field of modified fatty acids has evolved from observational natural product chemistry to a discipline of precise molecular design and engineering. The historical progression from rudimentary separation techniques to high-resolution analytical workflows has been the critical enabler of this transformation. Today, modified fatty acids are no longer just components of fats and oils; they are versatile building blocks for advanced therapeutics, sustainable industrial chemicals, and probes for understanding complex biological processes.

Future research will likely focus on discovering novel biosynthetic pathways in underexplored organisms, harnessing synthetic biology and AI to design enzymes for the production of completely new-to-nature fatty acids, and further elucidating the role of these lipids in health and disease. The rich history of discovery serves as a foundation for this continued innovation, reminding us that even the most fundamental components of biology can hold the key to future technological and medical breakthroughs.

References

-

[7]Cyberlipid. (n.d.). FA analysis History. Retrieved from [Link]

-

[14]AZoOptics. (2021, October 19). Recent Mass Spectrometry Developments in Lipidomic Discovery. Retrieved from [Link]

-

[12]Fu, Q., Wang, M., & Yang, K. (2014). Mass Spectrometry Methodology in Lipid Analysis. MDPI. Retrieved from [Link]

-

[30]Nature. (n.d.). Timeline of fatty acid source discovery, applications, and advances throughout history. Retrieved from [Link]

-

[15]ACS Publications. (2022, September 29). Development of a Miniature Mass Spectrometry System for Point-of-Care Analysis of Lipid Isomers Based on Ozone-Induced Dissociation. Retrieved from [Link]

-

[6]Gunstone, F. D. (2019, July 23). Fatty Acid Analysis before Gas Chromatography. AOCS. Retrieved from [Link]

-

[25]University of Nebraska-Lincoln. (2018, August 27). Rare discovery of new fatty acids. ScienceDaily. Retrieved from [Link]

-

[1]Leonardi, M., et al. (n.d.). A Brief Journey into the History of and Future Sources and Uses of Fatty Acids. PMC. Retrieved from [Link]

-

[24]CD Formulation. (n.d.). Fatty Acid Modified Peptide Synthesis. Retrieved from [Link]

-

[4]Cyberlipid. (n.d.). Cyclopropane FA. Retrieved from [Link]

-

[13]Peris-Díaz, M. D., & Velde, F. V. (n.d.). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. Retrieved from [Link]

-

[31]PubMed. (2018, November 15). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. Retrieved from [Link]

-

[9]FAO. (n.d.). Fatty Acid analysis by gas chromatography. Retrieved from [Link]

-

UCL Discovery. (2025). An innovative and sustainable biocatalytic approach for the cyclopropanation of phospholipids and fatty acids by Cyclopropane Fatty Acid Synthase (CFAS) enzymes. Retrieved from [Link]

-

[17]Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

[2]Academia.edu. (n.d.). (PDF) History of Fatty Acids Chemistry. Retrieved from [Link]_

-

[20]EurekAlert!. (2025, June 26). Development of a rapid and precise synthetic method for polyunsaturated fatty acid and discovery of novel anti-inflammatory fatty acid. Retrieved from [Link]

-

[26]Morressier. (2019, March 28). High temperature lubricants from novel hydroxylated fatty acid esters. Retrieved from [Link]

-

[8]ASBMB. (2012, October 4). Discovering essential fatty acids. Retrieved from [Link]

-

[18]Alonso, F., et al. (2016). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. PMC. Retrieved from [Link]

-

[10]Laakso, P. (n.d.). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. Annals of Medicine. Retrieved from [Link]

-

[3]Cyberlipid. (n.d.). Hydroxy fatty acids. Retrieved from [Link]

-

[27]Sci.News. (2018, August 28). Two New 'Unusual' Fatty Acids Discovered. Retrieved from [Link]

-

[32]Grogan, D. W. (n.d.). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PMC. Retrieved from [Link]

-

[21]Science Japan. (2025, August 12). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Retrieved from [Link]

-

[28]Science 2.0. (2008, April 30). New Fatty Acids Discovered - But For Mechanical Engineering. Retrieved from [Link]

-

[33]ResearchGate. (2018, September 17). (PDF) Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. Retrieved from [Link]

-

[23]Shakeel, A., et al. (2023). Modification of Fatty Acid Profile and Oil Contents Using Gene Editing in Oilseed Crops for a Changing Climate. PMC. Retrieved from [Link]

-

[22]Chua, B. J., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. PMC. Retrieved from [Link]

-

[34]Oxford Academic. (2024, February 27). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Retrieved from [Link]

-

[5]Le, T. N. Q., et al. (n.d.). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. PMC. Retrieved from [Link]

-

[11]ResearchGate. (2025, August 6). Development of fatty acid analysis by high-performance liquid chromatography, gas chromatography, and related techniques. Retrieved from [Link]

-

[35]Timetoast. (n.d.). Timeline of fats. Retrieved from [Link]

-

[36]AOCS. (n.d.). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Retrieved from [Link]

-

[37]ResearchGate. (2025, August 6). Development of fatty acid analysis by high-performance liquid chromatography, gas chromatography, and related techniques. Retrieved from [Link]

-

[29]Wright, G. D., & Reynolds, K. A. (n.d.). Mining Fatty Acid Biosynthesis for New Antimicrobials. PMC. Retrieved from [Link]

-

[38]ResearchGate. (2025, October 16). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

Sources

- 1. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) History of Fatty Acids Chemistry à [academia.edu]

- 3. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 4. Cyclopropane FA | Cyberlipid [cyberlipid.gerli.com]

- 5. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 8. Discovering essential fatty acids [asbmb.org]

- 9. aquaculture.ugent.be [aquaculture.ugent.be]

- 10. cris.vtt.fi [cris.vtt.fi]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. azooptics.com [azooptics.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aocs.org [aocs.org]

- 17. magritek.com [magritek.com]

- 18. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]

- 21. Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid | News | Science Japan [sj.jst.go.jp]

- 22. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modification of Fatty Acid Profile and Oil Contents Using Gene Editing in Oilseed Crops for a Changing Climate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 25. sciencedaily.com [sciencedaily.com]

- 26. High temperature lubricants from novel hydroxylated fatty acid esters [morressier.com]

- 27. Two New ‘Unusual’ Fatty Acids Discovered | Sci.News [sci.news]

- 28. New Fatty Acids Discovered - But For Mechanical Engineering | Science 2.0 [science20.com]

- 29. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. academic.oup.com [academic.oup.com]

- 35. timelines.issarice.com [timelines.issarice.com]

- 36. lib3.dss.go.th [lib3.dss.go.th]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

Methodological & Application

Navigating the Research Frontier: Experimental Protocols for 3-Methyl-15-phenylpentadecanoic Acid

A Note to the Researcher: The field of lipidomics is rapidly expanding, with novel fatty acid structures offering intriguing possibilities for therapeutic development. 3-Methyl-15-phenylpentadecanoic acid is one such molecule, yet as of this writing, publicly available data on its specific biological activities and established experimental protocols are limited. This document, therefore, serves as a comprehensive conceptual guide for the researcher. It provides a scientifically grounded framework for designing and implementing a robust research program to elucidate the bioactivity of this novel fatty acid. The protocols and application notes presented herein are based on established methodologies for analogous compounds and are intended to be adapted and optimized as empirical data becomes available.

Introduction: Unraveling the Potential of a Novel Fatty Acid Analog

Fatty acids are fundamental to cellular function, serving not only as energy sources but also as critical signaling molecules and structural components of membranes.[1] Modifications to fatty acid structures, such as methyl branching and the addition of phenyl groups, can significantly alter their metabolic fate and biological activity. The compound 3-Methyl-15-phenylpentadecanoic acid presents a unique structure, combining a methyl group at the beta-position—a feature known to influence fatty acid oxidation—with a terminal phenyl group. This structure suggests potential for novel interactions with cellular metabolic and signaling pathways.

Drawing parallels from related molecules offers a starting point for investigation. For instance, pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has demonstrated a range of beneficial effects, including anti-inflammatory and anti-fibrotic properties, and has been linked to improved metabolic health. Furthermore, the radio-iodinated analog, 15-(p-iodophenyl)-3-methyl-pentadecanoic acid (BMIPP), is utilized in myocardial imaging, where the 3-methyl group slows beta-oxidation, leading to its accumulation in the heart.[2] This suggests that 3-Methyl-15-phenylpentadecanoic acid may also exhibit altered metabolic processing and unique biological effects.

This guide provides a roadmap for the initial characterization and application of 3-Methyl-15-phenylpentadecanoic acid in a research setting, with a focus on metabolic and cellular signaling pathways.

Physicochemical Properties and Handling

A foundational step in working with any new compound is to characterize its basic properties.

| Property | Value | Source |

| Molecular Formula | C22H36O2 | [3] |

| Molecular Weight | 332.52 g/mol | [3] |

| CAS Number | 116754-80-4 | [3] |

Solubility and Stock Solution Preparation:

Due to its long alkyl chain, 3-Methyl-15-phenylpentadecanoic acid is expected to be poorly soluble in aqueous solutions.

Protocol 1: Preparation of Stock Solutions

-

Initial Solvent Selection: Begin by attempting to dissolve the compound in 100% ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Sonication: If solubility is limited, gentle warming (to 37°C) and sonication can be employed to aid dissolution.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Working Solutions: For cell-based assays, dilute the stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

Proposed Areas of Investigation and Experimental Protocols

Based on the activities of related fatty acids, several key areas of investigation are proposed for 3-Methyl-15-phenylpentadecanoic acid.

Cellular Viability and Cytotoxicity

Before assessing the specific biological activities of 3-Methyl-15-phenylpentadecanoic acid, it is essential to determine its effect on cell viability and establish a non-toxic working concentration range.

Application Note: The MTT or MTS assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. An alternative is the MTS assay which produces a soluble formazan product.

Protocol 2: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-Methyl-15-phenylpentadecanoic acid in cell culture medium. The concentration range should be broad initially (e.g., 1 µM to 500 µM) to identify the cytotoxic threshold.

-

Incubation: Remove the old medium and add the medium containing the compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Metabolic Effects: Fatty Acid Oxidation

The 3-methyl group in the analogous compound BMIPP is known to inhibit β-oxidation.[2] It is therefore crucial to investigate whether 3-Methyl-15-phenylpentadecanoic acid is a substrate for or an inhibitor of fatty acid oxidation.

Application Note: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. This technology allows for the assessment of mitochondrial respiration and glycolysis, providing insights into cellular metabolism. By providing 3-Methyl-15-phenylpentadecanoic acid as a substrate, its ability to be oxidized can be determined.

Protocol 3: Assessment of Fatty Acid Oxidation using Seahorse XF Analyzer

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Substrate-Limited Medium: Prior to the assay, replace the growth medium with a substrate-limited medium (e.g., containing only glucose and glutamine).

-

Compound Injection: Load 3-Methyl-15-phenylpentadecanoic acid (complexed to bovine serum albumin, BSA) into the injector ports of the sensor cartridge. Palmitate-BSA complex should be used as a positive control.

-